Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate
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Overview
Description
Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate is a complex organic compound that features prominently in various chemical reactions and applications. It is characterized by its benzene ring substituted with two diethyl ester groups and two dioxaborolane groups, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate typically involves the reaction of 2,5-dibromoterephthalic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the coupling reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process involves recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Solvents: THF, DMF, and other polar aprotic solvents are commonly used.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of polymers, pharmaceuticals, and other advanced materials.
Scientific Research Applications
Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biologically active molecules and drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism by which Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic structures. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1,4-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzol
Uniqueness
What sets Diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate apart from similar compounds is its dual functionality, allowing it to participate in multiple types of reactions. This makes it an invaluable compound in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C24H36B2O8 |
---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
diethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H36B2O8/c1-11-29-19(27)15-13-18(26-33-23(7,8)24(9,10)34-26)16(20(28)30-12-2)14-17(15)25-31-21(3,4)22(5,6)32-25/h13-14H,11-12H2,1-10H3 |
InChI Key |
DAAIRYCAJCGGNH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OCC)B3OC(C(O3)(C)C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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